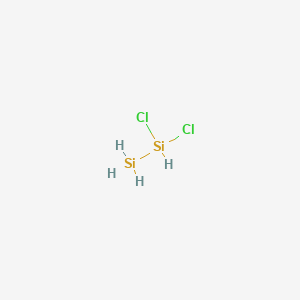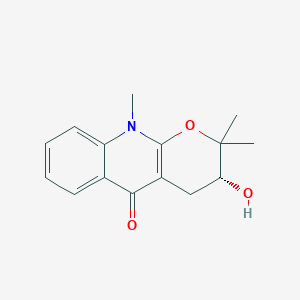
Ribalinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribalinine is a quinolone alkaloid with the molecular formula C15H17NO3 . It is naturally found in plants such as Evodia lepta (Spreng.) Merr
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic routes to Ribalinine typically involve complex organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic conditions to form the quinolone core structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve the use of catalysts and advanced purification techniques to obtain this compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Ribalinine undergoes various types of chemical reactions, including:
Oxidation: : this compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can convert this compound into its reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound derivatives.
Applications De Recherche Scientifique
Ribalinine has several applications in scientific research:
Chemistry: : this compound is used as a building block in the synthesis of more complex organic compounds.
Biology: : It is studied for its biological activity, including potential antimicrobial properties.
Medicine: : this compound is investigated for its therapeutic potential in treating various diseases.
Industry: : this compound is used in the development of new chemical processes and materials.
Mécanisme D'action
The mechanism by which Ribalinine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Ribalinine is compared with other quinolone alkaloids such as Quinine and Chloroquine . While these compounds share structural similarities, this compound has unique properties that distinguish it from its counterparts. For example, this compound may exhibit different biological activities or chemical reactivity compared to other quinolones.
List of Similar Compounds
Quinine
Chloroquine
Hydroxychloroquine
Mefloquine
Propriétés
Numéro CAS |
62928-56-7 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3/t12-/m1/s1 |
Clé InChI |
HUPKGVIVTBASQC-GFCCVEGCSA-N |
SMILES isomérique |
CC1([C@@H](CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
SMILES canonique |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


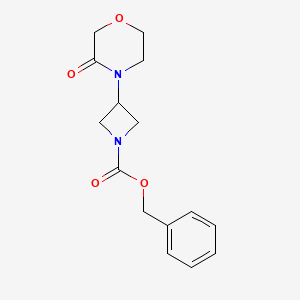
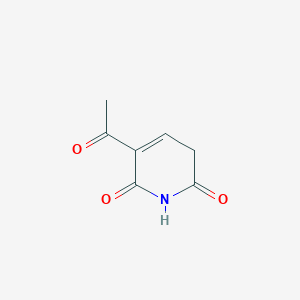
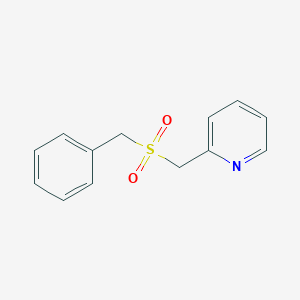

![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
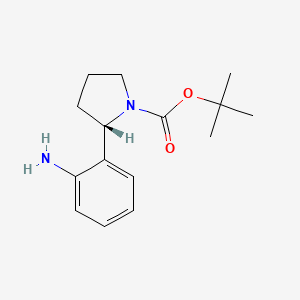
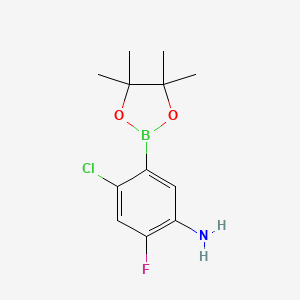
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
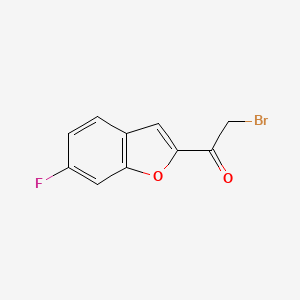
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
